

1H NMR and 13C NMR of "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

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Compound of Interest

Compound Name: **N-(2-butylbenzofuran-5-yl)methanesulfonamide**

Cat. No.: **B141129**

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An Application Note for the Structural Elucidation of **N-(2-butylbenzofuran-5-yl)methanesulfonamide** using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of **N-(2-butylbenzofuran-5-yl)methanesulfonamide** using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of complex pharmaceutical compounds, unambiguous structural verification is paramount.[1][2] This note outlines the complete workflow from sample preparation to spectral interpretation, offering field-proven insights into the causality behind experimental choices and data analysis. The combined use of ¹H and ¹³C NMR provides a robust, self-validating system for confirming the molecular structure, essential for researchers and professionals in drug development and synthetic chemistry.

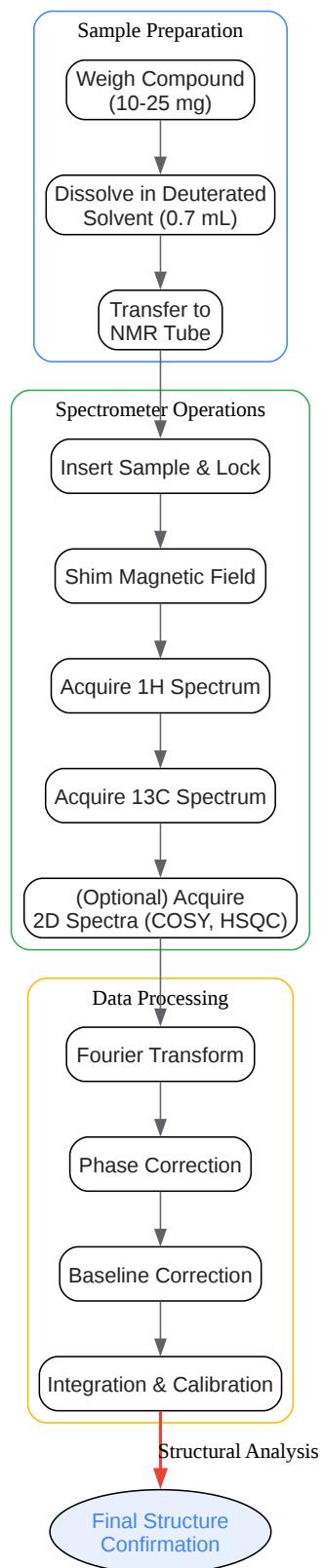
Introduction and Scientific Context

N-(2-butylbenzofuran-5-yl)methanesulfonamide is a multi-functionalized organic molecule featuring a central benzofuran scaffold. This heterocyclic system is substituted with an n-butyl group at the C2 position of the furan ring and a methanesulfonamide moiety at the C5 position of the benzene ring. The benzofuran core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3][4] Specifically, this molecule serves as a critical building block in the synthesis of advanced therapeutic agents.[1][2][5]

Given its role as a synthetic intermediate, ensuring its structural integrity and purity is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the expected ^1H and ^{13}C NMR spectra, explaining the chemical shifts, coupling patterns, and integration values based on fundamental principles of molecular structure and electronic effects.

Molecular Structure and Atom Numbering Scheme

For clarity in spectral assignment, a systematic atom numbering scheme is employed for **N-(2-butylbenzofuran-5-yl)methanesulfonamide**. This convention will be referenced throughout the analysis.



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